molecular formula C22H14ClN3O2S2 B12626214 3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole CAS No. 918142-08-2

3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole

Cat. No.: B12626214
CAS No.: 918142-08-2
M. Wt: 452.0 g/mol
InChI Key: GPJWLOMESZYNRP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a chloro substituent, a pyridinyl group, and a thiazolyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the benzenesulfonyl group, the chloro substituent, and the thiazolyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the chloro or pyridinyl positions.

Scientific Research Applications

3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918142-08-2

Molecular Formula

C22H14ClN3O2S2

Molecular Weight

452.0 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-5-pyridin-4-yl-1,3-thiazole

InChI

InChI=1S/C22H14ClN3O2S2/c23-15-6-7-18-17(12-15)21(30(27,28)16-4-2-1-3-5-16)20(26-18)22-25-13-19(29-22)14-8-10-24-11-9-14/h1-13,26H

InChI Key

GPJWLOMESZYNRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C4=NC=C(S4)C5=CC=NC=C5

Origin of Product

United States

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